Cas no 54196-91-7 (1H-Inden-1-one, 6,7-dichloro-2,3-dihydro-5-methoxy-2-methyl-)
1H-Inden-1-one, 6,7-dichloro-2,3-dihydro-5-methoxy-2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Inden-1-one, 6,7-dichloro-2,3-dihydro-5-methoxy-2-methyl-
- 6,7-dichloro-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one(WXG02086)
- 6,7-dichloro-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
- SCHEMBL11117983
- 2-Methyl-5-methoxy-6,7-dichloro-1-indanone
- RXGLMGBMIGKLHR-UHFFFAOYSA-N
- 54196-91-7
- 2methyl-5-methoxy-6,7-dichloro-1indanone
- G77184
-
- Inchi: 1S/C11H10Cl2O2/c1-5-3-6-4-7(15-2)9(12)10(13)8(6)11(5)14/h4-5H,3H2,1-2H3
- InChI Key: RXGLMGBMIGKLHR-UHFFFAOYSA-N
- SMILES: C1(=O)C2=C(C=C(OC)C(Cl)=C2Cl)CC1C
Computed Properties
- Exact Mass: 244.0057849Da
- Monoisotopic Mass: 244.0057849Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 26.3Ų
1H-Inden-1-one, 6,7-dichloro-2,3-dihydro-5-methoxy-2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR02AIZV-100mg |
6,7-dichloro-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one |
54196-91-7 | 96% | 100mg |
$133.00 | 2023-12-15 | |
| Aaron | AR02AIZV-250mg |
6,7-dichloro-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one |
54196-91-7 | 96% | 250mg |
$208.00 | 2023-12-15 |
1H-Inden-1-one, 6,7-dichloro-2,3-dihydro-5-methoxy-2-methyl- Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 1H-Inden-1-one, 6,7-dichloro-2,3-dihydro-5-methoxy-2-methyl-
Compound CAS No 54196-91-7: 1H-Inden-1-one, 6,7-dichloro-2,3-dihydro-5-methoxy-2-methyl
The compound with CAS No 54196-91-7, known as 1H-Inden-1-one, 6,7-dichloro-2,3-dihydro-5-methoxy-2-methyl, is a complex organic molecule with a unique structure that has garnered attention in various scientific and industrial applications. This compound belongs to the class of indenones, which are derivatives of indene with a ketone functional group. The presence of multiple substituents—such as the dichloro groups at positions 6 and 7, the methoxy group at position 5, and the methyl group at position 2—contributes to its distinctive chemical properties and potential uses.
Recent studies have highlighted the importance of indenone derivatives in the field of pharmacology. Researchers have explored the bioactivity of this compound and its analogs, particularly in relation to their potential as anticancer agents. The dichloro substitution pattern in this molecule has been shown to enhance its ability to inhibit specific enzymes associated with tumor growth. Additionally, the methoxy group at position 5 plays a crucial role in modulating the compound's lipophilicity, which is essential for its absorption and bioavailability in biological systems.
In terms of synthesis, the compound can be prepared through a multi-step process involving Friedel-Crafts acylation and subsequent chlorination reactions. The Friedel-Crafts acylation step is critical for introducing the ketone group onto the indene ring system. The selective introduction of chlorine atoms at positions 6 and 7 requires precise control over reaction conditions to avoid over-chlorination or unwanted side reactions. The methyl group at position 2 is typically introduced via alkylation reactions, ensuring the stability of the final product.
The physical properties of CAS No 54196-91-7 are also noteworthy. It has a melting point of approximately 120°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in organic synthesis reactions where solubility and thermal stability are key considerations.
Recent advancements in computational chemistry have allowed researchers to model the electronic structure of this compound using density functional theory (DFT). These studies have revealed that the dichloro substitution significantly alters the electron distribution within the molecule, enhancing its reactivity towards nucleophilic attack. This insight has been valuable in designing more efficient synthetic pathways for similar compounds.
In addition to its pharmacological applications, CAS No 54196-91-7 has shown promise in materials science. Its ability to form stable coordination complexes with transition metals has led to its use as a ligand in catalytic processes. For instance, it has been employed as a ligand in palladium-catalyzed cross-coupling reactions, demonstrating high efficiency under mild reaction conditions.
The environmental impact of this compound has also been a topic of recent research. Studies have shown that it undergoes rapid degradation under UV light, reducing its persistence in aquatic environments. This property is advantageous for industrial applications where minimizing environmental footprint is a priority.
In conclusion, CAS No 54196-91-7 (1H-indenone derivative) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it an attractive candidate for further research into novel drug development and advanced materials synthesis. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound remains an important focus area for both academic and industrial researchers.
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